

Technical Support Center: Chlorination of 1,1,2-Trichloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1,2-Tetrachloroethane**

Cat. No.: **B7800634**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of 1,1,2-trichloroethane.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chlorination of 1,1,2-trichloroethane, providing potential causes and recommended solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the chlorination of 1,1,2-trichloroethane?

A1: The chlorination of 1,1,2-trichloroethane is a free-radical substitution reaction. The primary intended product is typically a tetrachloroethane. However, several side reactions can occur, leading to the formation of various byproducts. The most common side reactions are:

- Over-chlorination: Continued substitution of hydrogen atoms on the 1,1,2-trichloroethane molecule or the tetrachloroethane product can lead to the formation of pentachloroethane and hexachloroethane.

- Isomer Formation: The chlorination can result in the formation of two tetrachloroethane isomers: **1,1,1,2-tetrachloroethane** and 1,1,2,2-tetrachloroethane.[1]
- Dehydrochlorination: Elimination of hydrogen chloride (HCl) from the reactant or products can occur, especially at higher temperatures, leading to the formation of chlorinated alkenes such as trichloroethylene and tetrachloroethylene.[2]
- Formation of Other Chlorinated Ethanes: The reaction process can sometimes lead to the formation of other chlorinated ethanes as byproducts, such as 1,1-dichloroethane.[1]

Q2: How can I control the selectivity of the chlorination to favor the formation of tetrachloroethanes over other byproducts?

A2: Controlling the selectivity of the chlorination reaction is crucial for maximizing the yield of the desired tetrachloroethane product. Key parameters to control include:

- Reaction Temperature: Lower temperatures generally favor substitution reactions over elimination (dehydrochlorination) reactions. However, the reaction must be initiated, which may require a certain temperature or the use of an initiator.
- Reactant Ratio: Using a molar excess of 1,1,2-trichloroethane relative to the chlorinating agent can help to minimize over-chlorination.
- Choice of Chlorinating Agent: Sulfuryl chloride (SO_2Cl_2) is often a more selective chlorinating agent than chlorine gas (Cl_2) and can lead to a cleaner reaction with fewer byproducts.[3]
- Initiator: The reaction is typically initiated by UV light (photochlorination) or a chemical radical initiator (e.g., AIBN, benzoyl peroxide). The choice and concentration of the initiator can affect the reaction rate and selectivity.
- Reaction Time: Careful monitoring of the reaction progress and stopping it at the optimal point can prevent the formation of over-chlorinated products.

Q3: What is the expected yield of tetrachloroethanes in this reaction?

A3: The yield of tetrachloroethanes can vary significantly depending on the reaction conditions. However, under optimized conditions, high yields are achievable. For instance, in the liquid-

phase chlorination of 1,1,2-trichloroethane to produce 1,1,2,2-tetrachloroethane, it has been reported that over 96% of the converted 1,1,2-trichloroethane forms the desired product, with the remainder being pentachloroethane and hexachloroethane.[4] In another example using sulfonyl chloride to chlorinate ethylene chloride (1,2-dichloroethane), a 70% yield of 1,1,2-trichloroethane was obtained, which suggests that subsequent chlorination to tetrachloroethanes can also be efficient.[5]

Troubleshooting Guide

Problem 1: Low yield of tetrachloroethanes and a high amount of unreacted 1,1,2-trichloroethane.

- Possible Cause: Insufficient initiation of the free-radical chain reaction.
- Solution:
 - If using photochlorination, ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
 - If using a chemical initiator, check its purity and ensure it is added in the correct concentration. Consider slightly increasing the initiator concentration or using a more efficient initiator for the given reaction temperature.
 - Ensure the reaction temperature is high enough for thermal initiation if no other initiator is used.

Problem 2: Significant formation of pentachloroethane and hexachloroethane.

- Possible Cause: Over-chlorination due to a high concentration of the chlorinating agent or prolonged reaction time.
- Solution:
 - Adjust the molar ratio of reactants to use an excess of 1,1,2-trichloroethane relative to the chlorinating agent (e.g., Cl₂ or SO₂Cl₂).

- Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion of 1,1,2-trichloroethane is achieved.
- Consider performing the reaction at a lower temperature to decrease the rate of subsequent chlorination reactions.

Problem 3: Presence of significant amounts of trichloroethylene and other unsaturated byproducts.

- Possible Cause: Dehydrochlorination is occurring, likely due to high reaction temperatures.
- Solution:
 - Lower the reaction temperature. Dehydrochlorination reactions are generally favored at higher temperatures.
 - Ensure the reaction medium is not basic, as bases can promote the elimination of HCl.
 - If possible, remove the byproduct HCl from the reaction mixture as it is formed, as it can sometimes catalyze side reactions.

Problem 4: The reaction is difficult to control and proceeds too rapidly.

- Possible Cause: The reaction is too exothermic, or the initiation is too fast.
- Solution:
 - Improve the heat dissipation of the reaction setup by using a larger reaction vessel, a more efficient cooling bath, or by diluting the reaction mixture with an inert solvent.
 - If using a chemical initiator, consider using a lower concentration or an initiator with a higher decomposition temperature.
 - If using photochlorination, reduce the intensity of the UV light.

Data Presentation

The following table summarizes the reported yield of products from the chlorination of 1,1,2-trichloroethane under specific conditions.

Starting Material	Chlorinating Agent	Product	Yield	Other Byproducts	Reference
1,1,2-Trichloroethane	Chlorine (Cl ₂)	1,1,2,2-Tetrachloroethane	>96% of converted reactant	Pentachloroethane, Hexachloroethane	[4]
1,2-Dichloroethane	Sulfonyl Chloride (SO ₂ Cl ₂)	1,1,2-Trichloroethane	70%	Not specified	[5]

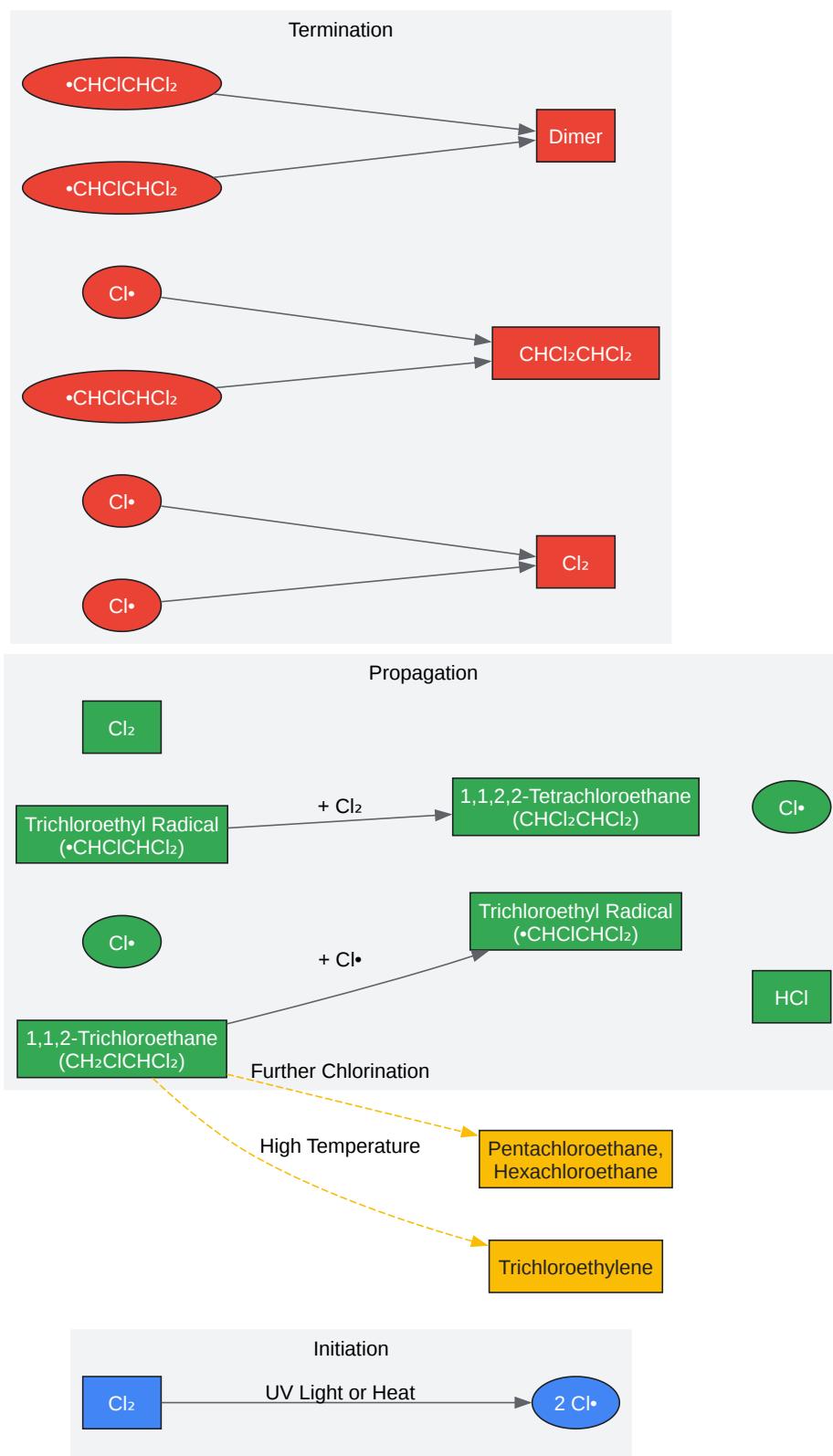
Experimental Protocols

Below is a general experimental protocol for the laboratory-scale photochlorination of 1,1,2-trichloroethane. Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorine gas is highly toxic and corrosive.

Objective: To synthesize tetrachloroethanes from 1,1,2-trichloroethane via photochlorination.

Materials:

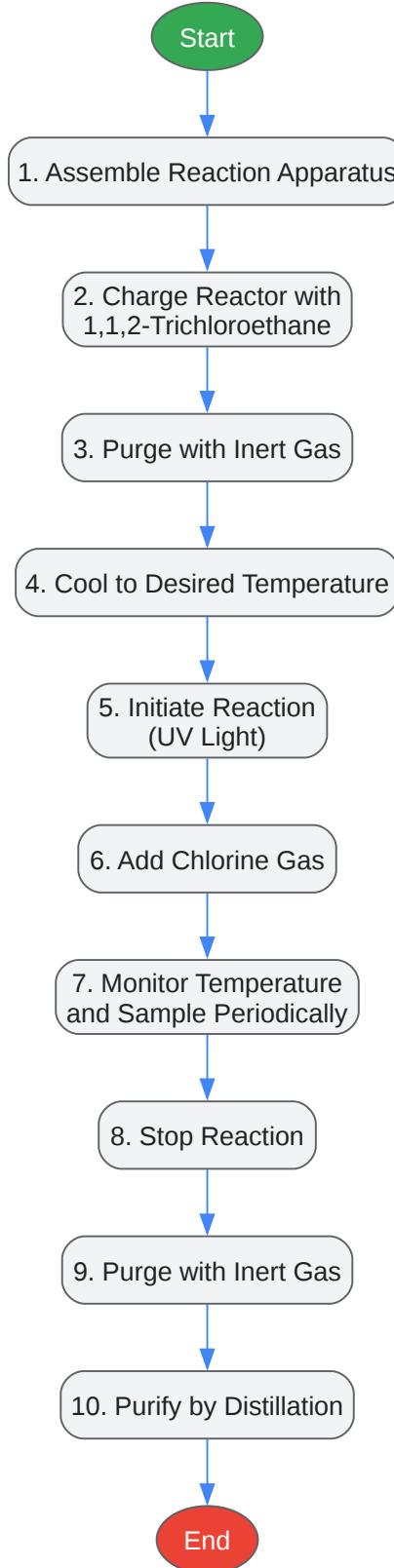
- 1,1,2-Trichloroethane
- Chlorine gas
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel equipped with a gas inlet, a condenser, a thermometer, and a port for sampling
- UV lamp (e.g., mercury vapor lamp)
- Gas flow meter


- Neutralizing scrubber for vented gases (e.g., sodium hydroxide solution)

Procedure:

- Set up the reaction apparatus in a fume hood. The reaction vessel should be placed in a cooling bath to control the temperature.
- Charge the reaction vessel with a measured amount of 1,1,2-trichloroethane.
- Purge the system with an inert gas to remove any oxygen, which can inhibit free-radical reactions.
- Start the cooling system and bring the reactor contents to the desired temperature (e.g., 20–40°C).
- Turn on the UV lamp and position it to irradiate the reaction mixture.
- Slowly bubble chlorine gas into the reaction mixture at a controlled rate using a gas flow meter. The molar ratio of 1,1,2-trichloroethane to chlorine should be carefully controlled.
- Monitor the reaction temperature and adjust the cooling and/or the chlorine flow rate to maintain the desired temperature.
- Periodically take samples from the reaction mixture for analysis by Gas Chromatography (GC) to monitor the conversion of 1,1,2-trichloroethane and the formation of products and byproducts.
- Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.
- Purge the system with an inert gas to remove any unreacted chlorine.
- The crude product can then be purified by distillation to separate the tetrachloroethane isomers from unreacted starting material and other byproducts.

Visualizations


Diagram of the Free-Radical Chlorination Pathway

[Click to download full resolution via product page](#)

Caption: Free-radical chlorination pathway of 1,1,2-trichloroethane.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the chlorination of 1,1,2-trichloroethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [downloads.regulations.gov](https://www.regulations.gov/documents) [downloads.regulations.gov]
- 2. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. [2024.sci-hub.se](https://sci-hub.se/10.1002/pola.22228) [2024.sci-hub.se]
- 4. DE1568912A1 - Process for the production of 1,1,2,2-tetrachloroethane - Google Patents [patents.google.com]
- 5. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: Chlorination of 1,1,2-Trichloroethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7800634#side-reactions-in-the-chlorination-of-1-1-2-trichloroethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com